1-benzoylazetidine-2-carboxylic Acid
Description
1-Benzoylazetidine-2-carboxylic acid is a bicyclic organic compound featuring a four-membered azetidine ring fused with a benzoyl group and a carboxylic acid functional group. Its molecular formula is C${11}$H${11}$NO$_3$, with a molecular weight of 205.21 g/mol. The compound’s unique structure combines the conformational strain of the azetidine ring with the electron-withdrawing properties of the benzoyl group and the reactivity of the carboxylic acid moiety. These attributes make it a promising candidate for pharmaceutical research, particularly in drug design targeting enzymes or receptors sensitive to strained heterocycles .
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
1-benzoylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c13-10(8-4-2-1-3-5-8)12-7-6-9(12)11(14)15/h1-5,9H,6-7H2,(H,14,15) |
InChI Key |
XVZNEKFPDOZMER-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1C(=O)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzoylazetidine-2-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the reaction of azetidine-2-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the benzoylazetidine ring .
Industrial Production Methods: Industrial production of N-benzoylazetidine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-Benzoylazetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoylazetidine-2-carboxylic acid derivatives with additional oxygen-containing functional groups, while reduction may produce hydroxylated derivatives .
Scientific Research Applications
N-Benzoylazetidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in designing new therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzoylazetidine-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences between 1-benzoylazetidine-2-carboxylic acid and related compounds:
Reactivity and Stability
- Ring Strain : The azetidine ring in this compound introduces significant ring strain, enhancing its reactivity in nucleophilic substitution or ring-opening reactions compared to five-membered (e.g., pyrrolidine) or six-membered (e.g., piperidine) analogs .
- Functional Groups : The benzoyl group stabilizes the molecule via resonance, while the carboxylic acid enables salt formation or conjugation with biomolecules. This contrasts with ester derivatives (e.g., methyl 1-benzylazetidine-2-carboxylate), which exhibit higher hydrolytic stability but lower in vivo reactivity .
- Benzothiazole Analogs : Compounds like 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid show enhanced antimicrobial activity due to the benzothiazole moiety, which is absent in the target compound .
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